molecular formula C9H20N2 B1646761 N,N-Dimethyl-2-(3-piperidinyl)-1-ethanamine CAS No. 933684-70-9

N,N-Dimethyl-2-(3-piperidinyl)-1-ethanamine

Cat. No. B1646761
M. Wt: 156.27 g/mol
InChI Key: YSWZWFUGBKCCCN-UHFFFAOYSA-N
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Description

“N,N-Dimethyl-2-(3-piperidinyl)-1-ethanamine” is a chemical compound with the molecular formula C12H19N3 . It is a derivative of piperidine, a heterocyclic organic compound .


Molecular Structure Analysis

The molecular structure of “N,N-Dimethyl-2-(3-piperidinyl)-1-ethanamine” consists of a piperidine ring attached to an ethanamine group, which is further substituted with two methyl groups .

Scientific Research Applications

Overview of Nitrosamines and Water Technology

Nitrosamines, including N-nitrosodimethylamine (NDMA), are significant topics in drinking water science due to their identification as disinfection by-products in chloraminated waters. The formation mechanisms of nitrosamines in water, particularly NDMA, involve the reaction of dichloramine with dimethylamine, forming unsymmetrical dimethylhydrazine which further oxidizes to NDMA. Understanding the precursors responsible for delivering the DMA moiety is essential, as DMA presence in water cannot fully explain the quantities of NDMA formed. Research into removing nitrosamines from water is ongoing, with photolytic methods showing potential for technological application (Nawrocki & Andrzejewski, 2011).

Dimethyltryptamine's Role in Tissue Protection and Immunity

N,N-Dimethyltryptamine (DMT) is recognized not only for its psychotropic effects but also for its physiological roles outside the nervous system. DMT's designation as an endogenous ligand of the sigma-1 receptor suggests its involvement in cellular protective mechanisms. This expands the understanding of DMT beyond its psychedelic properties, suggesting a more universal role in cellular defense and the potential for medical applications in tissue protection and immunoregulation (Frecska et al., 2013).

Environmental and Energy Applications of Dimethyl Ethers

Dimethyl-ether (DME) is explored as an alternative fuel for compression ignition engines due to its environmental benefits. DME combustion results in low NOx, HC, CO, and notably low PM emissions due to its lack of C-to-C bonds. This facilitates higher exhaust gas recirculation rates to further reduce NOx emissions without increasing soot formation. The review highlights the need for further research to enhance DME's calorific value, engine durability, and NOx emission reduction methods (Park & Lee, 2014).

Implications of Food-Borne Amines and Amides

The research on food-borne amines and amides, such as dimethylamine, highlights their role as precursors to carcinogenic N-nitroso compounds in vivo. The presence of these compounds in various food sources and their conversion to harmful nitrosamines underscore the need for awareness and regulation to mitigate their impact on human health (Lin, 1986).

Applications in Poly(dimethylsiloxane) Microfluidic Devices

Microfluidic systems in poly(dimethylsiloxane) (PDMS) have been developed for various biological studies. PDMS properties make it a suitable platform for miniaturized biological assays, including immunoassays, protein and DNA separations, cell sorting, and combinatorial screenings. This review emphasizes the advantages of PDMS microdevices in biological analysis and the potential for innovative research in cell biology and diagnostics (Sia & Whitesides, 2003).

Future Directions

The future research directions for “N,N-Dimethyl-2-(3-piperidinyl)-1-ethanamine” and similar compounds could involve further exploration of their synthesis, reactivity, and potential applications in various fields .

properties

IUPAC Name

N,N-dimethyl-2-piperidin-3-ylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2/c1-11(2)7-5-9-4-3-6-10-8-9/h9-10H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSWZWFUGBKCCCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC1CCCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-Dimethyl-2-(3-piperidinyl)-1-ethanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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